Cas no 261764-99-2 (Pyrido[2,3-g]quinoxaline, 5-chloro-)

Technical Introduction: Pyrido[2,3-g]quinoxaline, 5-chloro- is a heterocyclic compound featuring a fused pyrido-quinoxaline core with a chloro substituent at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The chloro group enhances reactivity, facilitating further functionalization via cross-coupling or nucleophilic substitution reactions. Its rigid aromatic framework contributes to potential applications in materials science, particularly in the development of optoelectronic materials or ligands for coordination chemistry. The compound’s well-defined structure and synthetic versatility underscore its utility in advanced chemical research, offering a precise building block for complex molecular architectures.
Pyrido[2,3-g]quinoxaline, 5-chloro- structure
261764-99-2 structure
Product name:Pyrido[2,3-g]quinoxaline, 5-chloro-
CAS No:261764-99-2
MF:C11H6ClN3
MW:215.638440608978
CID:3924307

Pyrido[2,3-g]quinoxaline, 5-chloro- Chemical and Physical Properties

Names and Identifiers

    • Pyrido[2,3-g]quinoxaline, 5-chloro-

Pyrido[2,3-g]quinoxaline, 5-chloro- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-9483477-1.0g
5-chloropyrido[2,3-g]quinoxaline
261764-99-2 95%
1.0g
$0.0 2023-02-03

Additional information on Pyrido[2,3-g]quinoxaline, 5-chloro-

Comprehensive Overview of Pyrido[2,3-g]quinoxaline, 5-chloro- (CAS No. 261764-99-2): Properties, Applications, and Research Insights

Pyrido[2,3-g]quinoxaline, 5-chloro- (CAS No. 261764-99-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural framework and potential applications. This quinoxaline derivative belongs to a class of nitrogen-containing heterocycles, which are widely studied for their electronic properties, biological activity, and versatility in synthetic chemistry. The presence of a chloro substituent at the 5-position further enhances its reactivity, making it a valuable intermediate for designing advanced functional materials or bioactive molecules.

In recent years, the demand for specialty chemicals like Pyrido[2,3-g]quinoxaline, 5-chloro- has surged, driven by innovations in drug discovery and organic electronics. Researchers are particularly interested in its potential as a pharmacophore in medicinal chemistry, where it could serve as a scaffold for developing kinase inhibitors or antimicrobial agents. Additionally, its conjugated π-system makes it a candidate for organic semiconductors, aligning with the growing focus on sustainable and flexible electronic devices. These applications resonate with trending topics such as green chemistry and precision medicine, which dominate scientific and industrial discourse.

The synthesis of Pyrido[2,3-g]quinoxaline, 5-chloro- typically involves multi-step organic reactions, including cyclization and halogenation processes. Advanced techniques like microwave-assisted synthesis or catalyzed cross-coupling are often employed to improve yield and purity, addressing common challenges in heterocyclic chemistry. Analytical characterization via NMR spectroscopy, mass spectrometry, and X-ray crystallography confirms its structural integrity, ensuring reproducibility for industrial and academic use. Such methodological rigor is critical given the compound's role in high-value research.

From an industrial perspective, CAS No. 261764-99-2 is cataloged as a high-purity reference standard by leading chemical suppliers, underscoring its importance in quality control and regulatory compliance. Its stability under controlled conditions makes it suitable for long-term storage, though precautions like inert atmosphere handling are recommended to prevent degradation. Environmental and safety assessments highlight its low ecotoxicity, aligning with REACH and OECD guidelines—a key consideration for manufacturers targeting global markets.

Emerging trends also link Pyrido[2,3-g]quinoxaline derivatives to cutting-edge fields like photodynamic therapy (PDT) and optoelectronics. For instance, its ability to absorb specific wavelengths could enable applications in light-emitting diodes (LEDs) or solar cells, topics frequently searched in AI-driven material science queries. Furthermore, computational studies using density functional theory (DFT) explore its electronic properties, catering to the rising interest in in silico drug design and molecular modeling.

In summary, Pyrido[2,3-g]quinoxaline, 5-chloro- represents a multifaceted compound with broad interdisciplinary relevance. Its synthesis, characterization, and applications reflect the convergence of chemistry, biology, and materials science—a nexus that continues to inspire innovation. As research progresses, this compound may unlock new possibilities in targeted therapeutics and smart materials, answering pressing questions in both academic and industrial realms.

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